Imazethapyr Impurity 10

Structural Chemistry Impurity Profiling Heterocyclic Chemistry

Imazethapyr Impurity 10 is a critical pyrrolopyridine‐derived reference standard for chromatographic method validation and QC. Its unique pyrrolo[3,4‑b]pyridine‑6‑acetamide core ensures a distinct retention time versus the API and other impurities (e.g., Impurity 8, Impurity 16), preventing misidentification and failed system suitability. Supplied with purity ≥95 % and full characterization, it is essential for stability‑indicating HPLC/UPLC methods, batch release testing, and regulatory submissions.

Molecular Formula C15H19N3O3
Molecular Weight 289.34
CAS No. 102268-21-3
Cat. No. B602023
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImazethapyr Impurity 10
CAS102268-21-3
Synonyms3-​Ethyl-​5,​7-​dihydro-​α-​methyl-​α-​(1-​methylethyl)​-​5,​7-​dioxo-6H-​pyrrolo[3,​4-​b]​pyridine-​6-​acetamide
Molecular FormulaC15H19N3O3
Molecular Weight289.34
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Imazethapyr Impurity 10 (CAS 102268-21-3): A Structurally Defined Pyrrolopyridine Reference Standard for Analytical Method Development


Imazethapyr Impurity 10, with CAS number 102268-21-3 and molecular formula C15H19N3O3, is a chemically defined pyrrolopyridine derivative and a known impurity of the imidazolinone herbicide Imazethapyr . Unlike the parent compound, which inhibits acetohydroxyacid synthase (AHAS), this impurity is not recognized for herbicidal activity but is instead utilized as a high-purity analytical reference standard. It is supplied to support method development, validation, and quality control applications in pharmaceutical and agrochemical research, with reported purities often exceeding 95% or even 99% . Its structural distinction from Imazethapyr and other in-class impurities makes it a critical tool for achieving chromatographic resolution and ensuring accurate quantification in complex matrices [1].

Procurement Risks of Imazethapyr Impurity 10: Why Structural Specificity is Non-Negotiable for Analytical Accuracy


The substitution of Imazethapyr Impurity 10 with other Imazethapyr-related impurities (e.g., Impurity 8, Impurity 16) is scientifically unsound due to fundamental differences in chemical structure and, consequently, analytical behavior. Impurity 10 is a pyrrolo[3,4-b]pyridine-6-acetamide derivative , whereas Impurity 8 is a 4,4-dimethyl-imidazol-2-yl derivative and Impurity 16 is a descarboxy analog . These structural variations directly impact chromatographic retention times, ionization efficiency in mass spectrometry, and spectroscopic signatures. Using an incorrect impurity standard would lead to erroneous peak identification, failed system suitability tests, and invalidated quantitative results in stability studies or batch release testing. The unique CAS registry number (102268-21-3) underscores its specific chemical identity, which is essential for regulatory compliance and data integrity in method validation .

Imazethapyr Impurity 10 (CAS 102268-21-3): Validated Structural and Analytical Differentiation Data


Structural Differentiation via Pyrrolopyridine Core: A Distinguishing Feature from Imidazolinone-Based Impurities

The molecular architecture of Imazethapyr Impurity 10 is based on a 5,7-dioxo-6H-pyrrolo[3,4-b]pyridine-6-acetamide core, a heterocyclic system fundamentally distinct from the imidazolinone ring present in Imazethapyr and many of its other impurities [1]. This structural difference is not merely a substitution; it represents a different ring system altogether. In contrast, impurities like 4-Desisopropyl-4-methyl Imazethapyr or 3-Descarboxy Imazethapyr retain the core imidazolinone-pyridine scaffold with various substituent modifications . This fundamental structural divergence is a key differentiator for method selectivity.

Structural Chemistry Impurity Profiling Heterocyclic Chemistry

High Purity Reference Standard Grade: Validated Analytical Suitability (>95% or >99% Purity)

Commercially available Imazethapyr Impurity 10 is supplied as a high-purity reference standard, with documented purity levels exceeding 95% or, in specific cases, exceeding 99% . This high level of purity is a quantifiable differentiator when compared to the crude reaction mixtures or technical-grade material from which it may be isolated. While many related impurities are also offered at similar purity grades, the validated purity of this specific compound ensures its suitability as a calibrant or system suitability marker in validated analytical methods, minimizing interference and enabling accurate quantitation of this specific impurity in Imazethapyr active pharmaceutical ingredient (API) or formulated products .

Analytical Chemistry Quality Control Reference Standards

Defined Molecular Formula (C15H19N3O3) and Molecular Weight (289.33/289.34 Da) for Mass Spectrometric Identification

The precise molecular formula of C15H19N3O3 and corresponding monoisotopic mass (~289.14 Da) are critical parameters for its detection and quantification by liquid chromatography-mass spectrometry (LC-MS). This differentiates Impurity 10 from other Imazethapyr impurities with different masses or elemental compositions, such as Imazethapyr Impurity 8 (C15H19N3O3, same nominal mass but different structure) or 3-Descarboxy Imazethapyr (C14H21N3O, molecular weight ~247.34 Da) . While not a direct head-to-head performance comparison, these fundamental physical constants are essential for developing specific and sensitive selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for its unambiguous identification in complex sample matrices [1].

Mass Spectrometry LC-MS Method Development

Strategic Procurement and Application of Imazethapyr Impurity 10 (CAS 102268-21-3) for Analytical and Regulatory Workflows


Method Development and Validation for Stability-Indicating HPLC/UPLC Assays

Procuring Imazethapyr Impurity 10 as a high-purity reference standard is essential for developing and validating a stability-indicating HPLC or UPLC method for Imazethapyr API or formulated products. The standard's unique pyrrolopyridine core structure ensures it will exhibit a distinct retention time compared to the parent drug and other process-related impurities. Using this well-characterized standard allows analytical chemists to establish robust system suitability criteria, such as resolution (Rs > 1.5) between the impurity and the main peak, thereby ensuring the method's ability to accurately monitor degradation and meet regulatory requirements from agencies like the EPA or ECHA [1].

Accurate Quantification in Mass Spectrometry-Based Residue and Environmental Fate Studies

In environmental chemistry and ecotoxicology studies investigating the fate and transport of Imazethapyr and its degradation products in soil and water, Imazethapyr Impurity 10 can serve as a critical analytical standard . Its defined molecular mass (289.33 Da) and formula (C15H19N3O3) are used to establish specific LC-MS/MS transitions for its detection and quantification. This enables researchers to differentiate this specific compound from other metabolites or matrix interferences in complex environmental samples, thereby generating accurate data on its occurrence, persistence, and potential impact on non-target vegetation and aquatic ecosystems [1].

Quality Control (QC) Release Testing for Imazethapyr Technical Material and Formulations

For manufacturers and formulators of Imazethapyr-based herbicides, Imazethapyr Impurity 10 is a necessary reference material for routine quality control (QC) release testing . Its availability as a reference standard compliant with pharmacopeial guidelines (e.g., USP or EP) supports the accurate quantification of this specific impurity against established specifications [1]. This ensures batch-to-batch consistency and adherence to regulatory limits for impurities, which is a cornerstone of good manufacturing practices (GMP) and product stewardship in the agrochemical industry .

Elucidation of Degradation Pathways and Impurity Profiling

During forced degradation studies (e.g., exposure to heat, light, oxidation) of Imazethapyr, researchers use Imazethapyr Impurity 10 to help identify and characterize the resulting degradation products . By comparing the retention times and mass spectra of degradation peaks to this known standard, scientists can confirm the formation of this specific impurity under certain stress conditions. This information is crucial for mapping out the compound's degradation pathways, understanding its long-term stability, and developing appropriate storage and handling recommendations [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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